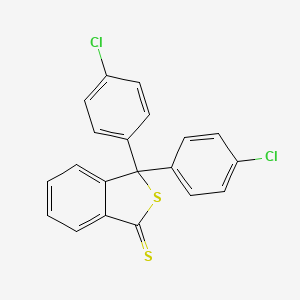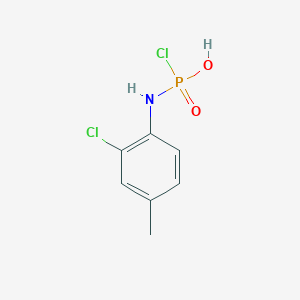![molecular formula C21H23N5O7 B14365764 (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate CAS No. 90072-08-5](/img/structure/B14365764.png)
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as methoxy, azido, hydroxy, and carbamate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the (4-methoxyphenyl)methyl group: This step typically involves the reaction of 4-methoxybenzyl alcohol with a suitable protecting group to form the (4-methoxyphenyl)methyl group.
Introduction of the azido group: The azido group can be introduced through the reaction of an appropriate precursor with sodium azide under mild conditions.
Formation of the carbamate linkage: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamate linkage.
Coupling of the hydroxyphenyl and oxopropan groups: The final step involves the coupling of the hydroxyphenyl and oxopropan groups through a peptide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to form an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound is used as a probe to study enzyme activity and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its diverse functional groups allow for the creation of polymers and coatings with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with an amino group instead of an azido group.
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azido and hydroxy groups allows for unique interactions and modifications that are not possible with similar compounds.
Eigenschaften
CAS-Nummer |
90072-08-5 |
|---|---|
Molekularformel |
C21H23N5O7 |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O7/c1-32-16-8-4-14(5-9-16)12-33-21(31)24-17(10-13-2-6-15(28)7-3-13)19(29)23-18(11-27)20(30)25-26-22/h2-9,17-18,27-28H,10-12H2,1H3,(H,23,29)(H,24,31)/t17-,18-/m0/s1 |
InChI-Schlüssel |
LPYMGIDTTMUKRI-ROUUACIJSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-] |
Kanonische SMILES |
COC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


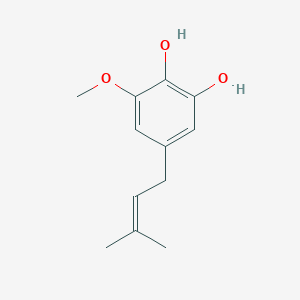
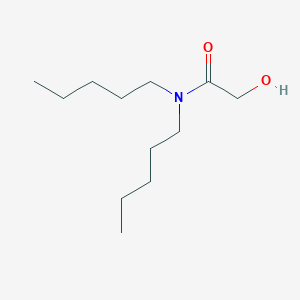
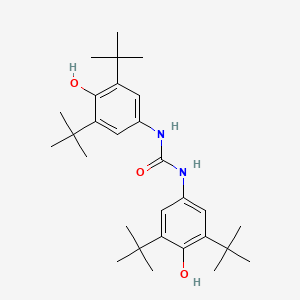
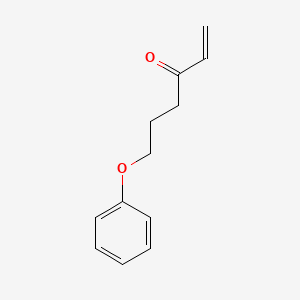
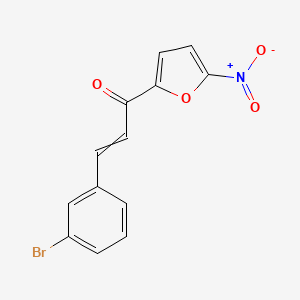
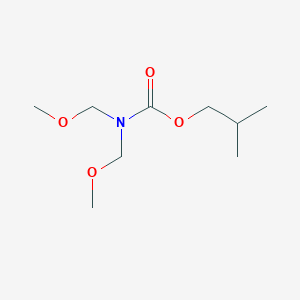
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)

![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
